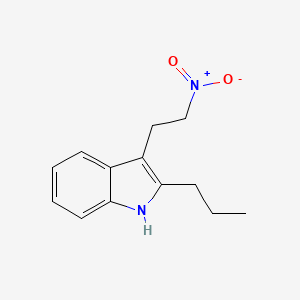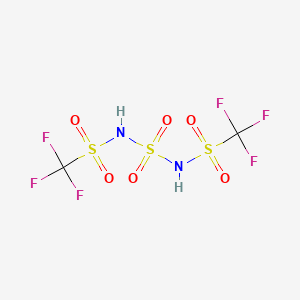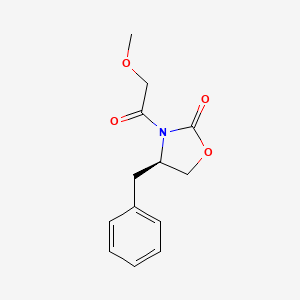
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The specific structure of this compound makes it a valuable compound in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one typically involves the reaction of a benzylamine derivative with an appropriate oxazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activities.
4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one: A non-chiral version of the compound with different stereochemistry.
Uniqueness
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one is unique due to its specific chiral configuration, which can lead to distinct biological activities and applications. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.
Propiedades
Número CAS |
163594-39-6 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 |
Clave InChI |
YUQUPSUDOOOQRB-LLVKDONJSA-N |
SMILES isomérico |
COCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
SMILES canónico |
COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


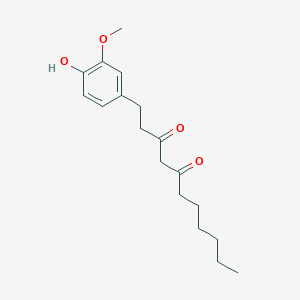

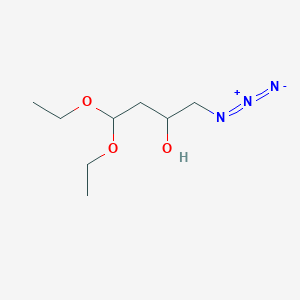
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
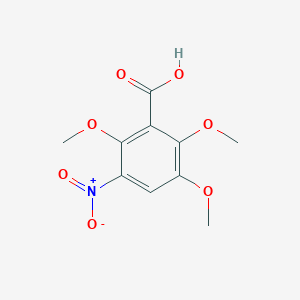

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

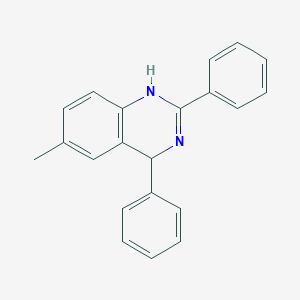
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
